O-cyclobutyl-2-methylserine
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Overview
Description
O-cyclobutyl-2-methylserine is an organic compound with the molecular formula C8H15NO3 It is a derivative of serine, an amino acid, and features a cyclobutyl group attached to the oxygen atom and a methyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-cyclobutyl-2-methylserine typically involves the protection of the amino and hydroxyl groups of serine, followed by the introduction of the cyclobutyl group. One common method involves the use of N-tert-butoxycarbonyl (Boc) protection for the amino group and tert-butyl dimethylsilyl (TBDMS) protection for the hydroxyl group. The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl bromide. The final deprotection steps yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: O-cyclobutyl-2-methylserine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The cyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
O-cyclobutyl-2-methylserine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: It serves as a probe to study enzyme-substrate interactions and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of O-cyclobutyl-2-methylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group can enhance binding affinity and specificity by fitting into hydrophobic pockets of target proteins. The methyl group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. The overall effect is modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
O-cyclobutylserine: Lacks the methyl group, which may result in different binding affinities and reactivity.
2-methylserine: Lacks the cyclobutyl group, affecting its hydrophobic interactions and overall stability.
Cyclobutylalanine: Similar structure but with an alanine backbone, leading to different biological activity.
Uniqueness: O-cyclobutyl-2-methylserine is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct structural and electronic properties. These features make it a valuable compound for studying structure-activity relationships and designing novel molecules with specific functions.
Properties
IUPAC Name |
2-amino-3-cyclobutyloxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(9,7(10)11)5-12-6-3-2-4-6/h6H,2-5,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCPKDPUHFKMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCC1)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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